molecular formula C9H12Cl3N B6166154 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride CAS No. 847448-33-3

1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Cat. No.: B6166154
CAS No.: 847448-33-3
M. Wt: 240.6
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Description

1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS 847448-33-3) is a chemical compound supplied for research and development purposes. With a molecular formula of C9H12Cl3N and a molecular weight of 240.56 g/mol, this amine hydrochloride salt is a valuable building block in medicinal chemistry and pharmacology research . The compound features a propan-1-amine chain attached to a 3,4-dichlorophenyl ring system, a structural motif present in compounds investigated for central nervous system (CNS) targets . This chemical is provided as a high-purity material and is intended for use in laboratory settings only. Researchers utilize this compound and its structural analogs in the design and synthesis of novel bioactive molecules, such as amidinohydrazone-based agonists for relaxin family peptide receptors (RXFP3/RXFP4) . Its structure makes it a versatile intermediate for exploring structure-activity relationships (SAR) in drug discovery projects . Handling of this material requires appropriate safety precautions. The compound has the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and use proper personal protective equipment. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGTQCAUBOZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744341
Record name 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

240.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847448-33-3, 742107-61-5
Record name Benzenemethanamine, 3,4-dichloro-α-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID50744341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(3,4-dichlorophenyl)propan-1-amine (B1370036) hydrochloride

A prevalent and straightforward approach to the synthesis of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride involves the reduction of the corresponding ketone, 3',4'-dichloropropiophenone (B46414). This can be accomplished through several reductive strategies, including reductive amination and the reduction of an oxime intermediate.

Reductive Amination: This one-pot reaction combines the ketone with an amine source, typically ammonia (B1221849) or ammonium (B1175870) salts, in the presence of a reducing agent. organic-chemistry.orglibretexts.org The reaction proceeds via the in situ formation of an imine intermediate, which is then immediately reduced to the desired primary amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their selectivity in reducing the imine in the presence of the starting ketone. libretexts.org The Leuckart reaction, a classical method for reductive amination, utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate (B1220265) or formamide). rsc.orgdicp.ac.cnresearchgate.netresearchgate.net This reaction is typically carried out at elevated temperatures. rsc.org

A representative reaction scheme for the reductive amination of 3',4'-dichloropropiophenone is shown below:

Scheme 1: Reductive Amination of 3',4'-Dichloropropiophenone

PrecursorReagentsProductRef.
3',4'-Dichloropropiophenone1. NH3 or NH4+ salt2. Reducing agent (e.g., NaBH3CN)1-(3,4-dichlorophenyl)propan-1-amine organic-chemistry.org

Reduction of Oxime Intermediates: An alternative two-step reduction-based approach involves the initial conversion of 3',4'-dichloropropiophenone to its corresponding oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The resulting oxime can then be reduced to the primary amine using various reducing agents. A common and effective method for this reduction is the use of borane-tetrahydrofuran (B86392) complex (BH3-THF). chemicalbook.com This method has been successfully applied to the synthesis of the analogous 1-(4-chlorophenyl)propan-1-amine. chemicalbook.com

A general scheme for this two-step process is as follows:

Scheme 2: Synthesis via Oxime Reduction

StepStarting MaterialReagentsIntermediate/ProductRef.
13',4'-DichloropropiophenoneHydroxylamine hydrochloride, Base3',4'-Dichloropropiophenone oxime chemicalbook.com
23',4'-Dichloropropiophenone oximeBorane-THF complex1-(3,4-dichlorophenyl)propan-1-amine chemicalbook.com

The formation of the aryl-amine bond in 1-(3,4-dichlorophenyl)propan-1-amine can also be achieved through modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. harvard.eduwikipedia.org This palladium-catalyzed reaction provides a powerful method for constructing C-N bonds by coupling an aryl halide (or triflate) with an amine. harvard.eduorganic-chemistry.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve the coupling of a 3,4-dichloro-substituted aryl halide, such as 1-bromo-3,4-dichlorobenzene, with propan-1-amine or a suitable equivalent.

The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, in conjunction with a phosphine (B1218219) ligand. harvard.edu The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. A strong base, such as sodium tert-butoxide (NaOtBu), is also required. harvard.edu

A generalized scheme for the Buchwald-Hartwig amination is presented below:

Scheme 3: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/Ligand/BaseProductRef.
1-Bromo-3,4-dichlorobenzenePropan-1-aminePd catalyst, Phosphine ligand, Base1-(3,4-dichlorophenyl)propan-1-amine harvard.edu

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgnih.govresearchgate.netnih.govyale.eduwikipedia.orgnih.govresearchgate.net This reaction is particularly valuable for the synthesis of chiral amines from chiral alcohols. The key reagents in the Mitsunobu reaction are a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyale.edunih.gov

To synthesize 1-(3,4-dichlorophenyl)propan-1-amine using this method, one would start with the corresponding alcohol, 1-(3,4-dichlorophenyl)propan-1-ol. The alcohol is treated with a nitrogen nucleophile, such as hydrazoic acid (HN3) or phthalimide (B116566), in the presence of PPh3 and DEAD/DIAD. If hydrazoic acid is used, the resulting azide (B81097) is then reduced to the amine. If phthalimide is used, the resulting phthalimide derivative is subsequently cleaved to release the primary amine. A significant feature of the Mitsunobu reaction is the inversion of configuration at the chiral center of the alcohol. nih.govwikipedia.org

The general transformation is depicted below:

Scheme 4: Mitsunobu Reaction for Amine Synthesis

Starting MaterialReagentsIntermediateFinal ProductRef.
1-(3,4-dichlorophenyl)propan-1-ol1. HN3, PPh3, DEAD2. Reduction1-Azido-1-(3,4-dichlorophenyl)propane1-(3,4-dichlorophenyl)propan-1-amine organic-chemistry.org
1-(3,4-dichlorophenyl)propan-1-ol1. Phthalimide, PPh3, DEAD2. HydrazineN-(1-(3,4-dichlorophenyl)propyl)phthalimide1-(3,4-dichlorophenyl)propan-1-amine organic-chemistry.org

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure 1-(3,4-dichlorophenyl)propan-1-amine is of significant interest. This can be achieved either through direct asymmetric synthesis or by the resolution of a racemic mixture.

The direct synthesis of a single enantiomer of 1-(3,4-dichlorophenyl)propan-1-amine can be accomplished through the enantioselective reduction of the prochiral ketone, 3',4'-dichloropropiophenone. Several catalytic systems are known to be effective for the asymmetric reduction of aryl ketones.

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, in the presence of a hydrogen source to achieve highly enantioselective reduction of ketones. harvard.educore.ac.ukwikipedia.orgrsc.org The stereochemical outcome of the reduction is determined by the chirality of the BINAP ligand used. These catalysts have demonstrated high efficiency and enantioselectivity for a wide range of ketone substrates. harvard.educore.ac.uk

Chiral Borane (B79455) Reagents: Stoichiometric or catalytic amounts of chiral borane reagents can also be used for the enantioselective reduction of ketones. Reagents such as Alpine-Borane (derived from α-pinene) and chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata catalysts) have been shown to be effective in providing chiral alcohols with high enantiomeric excess. organic-chemistry.orgwikipedia.orgchemtube3d.com

The general principle of enantioselective ketone reduction is illustrated below:

Scheme 5: Enantioselective Reduction of 3',4'-Dichloropropiophenone

SubstrateCatalyst/ReagentProductRef.
3',4'-DichloropropiophenoneChiral Ru-BINAP catalyst, H2(R)- or (S)-1-(3,4-dichlorophenyl)propan-1-ol harvard.edu
3',4'-DichloropropiophenoneChiral Borane Reagent (e.g., Alpine-Borane)(R)- or (S)-1-(3,4-dichlorophenyl)propan-1-ol chemtube3d.com

The resulting chiral alcohol can then be converted to the corresponding amine with retention of stereochemistry, for example, via a mesylate or tosylate intermediate followed by nucleophilic substitution with an amine equivalent.

Diastereoselective methods involve the use of a chiral auxiliary to control the stereochemical outcome of a reaction. A widely used and effective chiral auxiliary for the synthesis of amines is Ellman's auxiliary, tert-butanesulfinamide. harvard.eduyale.eduosi.lvsigmaaldrich.comrsc.org

This approach involves the condensation of the chiral tert-butanesulfinamide with 3',4'-dichloropropiophenone to form a chiral N-sulfinylimine. The subsequent addition of a nucleophile, such as a Grignard reagent or a hydride source, to the C=N bond of the sulfinylimine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. harvard.eduacs.org Finally, the chiral auxiliary can be readily cleaved under mild acidic conditions to afford the enantiomerically enriched primary amine. harvard.edu

The diastereoselective synthesis using Ellman's auxiliary is outlined below:

Scheme 6: Diastereoselective Synthesis using Ellman's Auxiliary

StepStarting MaterialReagentsIntermediate/ProductDiastereomeric RatioRef.
13',4'-Dichloropropiophenone(R)-tert-butanesulfinamide(R)-N-(1-(3,4-dichlorophenyl)propylidene)-tert-butanesulfinamideN/A harvard.edu
2(R)-N-(1-(3,4-dichlorophenyl)propylidene)-tert-butanesulfinamideHydride source (e.g., NaBH4)(R)-N-((S)-1-(3,4-dichlorophenyl)propyl)-tert-butanesulfinamideHigh d.r. acs.org
3(R)-N-((S)-1-(3,4-dichlorophenyl)propyl)-tert-butanesulfinamideHCl(S)-1-(3,4-dichlorophenyl)propan-1-amineN/A harvard.edu

Chiral Resolution: In cases where a racemic mixture of 1-(3,4-dichlorophenyl)propan-1-amine is synthesized, the individual enantiomers can be separated through chiral resolution. This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. libretexts.orgwikipedia.orgrsc.orglibretexts.orgnih.gov Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.orgrsc.orglibretexts.org After separation, the desired enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in a reaction. wikipedia.org These are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amines like 1-(3,4-dichlorophenyl)propan-1-amine, auxiliaries such as pseudoephedrine and its analogue, pseudoephenamine, have been shown to be effective. nih.gov These auxiliaries are typically used to form an amide linkage with a carboxylic acid precursor, followed by a diastereoselective alkylation or reduction step. The chiral auxiliary then directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine. nih.gov

Another widely used class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can be acylated and then undergo diastereoselective enolate alkylation. The resulting product can then be cleaved to furnish the chiral amine. Camphorsultam is another effective chiral auxiliary for the synthesis of chiral amines. wikipedia.org While specific examples detailing the use of these auxiliaries for the direct synthesis of 1-(3,4-dichlorophenyl)propan-1-amine are not extensively reported in publicly available literature, the general principles of their application in the synthesis of chiral amines are well-documented and provide a clear pathway for its potential synthesis. wikipedia.orgnih.gov

Chromatographic Enantiomer Separation Methodologies

For the separation of racemic mixtures of 1-(3,4-dichlorophenyl)propan-1-amine, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique. researchgate.netcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful in resolving a wide range of chiral compounds, including amines. researchgate.netcsfarmacie.cz

Commercially available columns like Chiralpak® and Chiralcel®, which feature polysaccharide derivatives coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for the enantioseparation of various chiral amines. researchgate.netnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net

CSP TypeCommon Chiral SelectorsTypical Mobile Phase
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)Hexane (B92381)/Isopropanol (B130326), Hexane/Ethanol
Pirkle-type(R,R)- or (S,S)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane/Isopropanol
Macrocyclic glycopeptideVancomycin, TeicoplaninPolar-ionic, Reversed-phase

Optimization of Reaction Conditions and Yields for Academic Scale

The synthesis of this compound on an academic scale often involves the reductive amination of 1-(3,4-dichlorophenyl)propan-1-one. organic-chemistry.org This reaction typically involves the condensation of the ketone with an amine source, such as ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the desired amine. wikipedia.org The optimization of this process is critical to maximize yield and purity.

Key parameters for optimization include the choice of reducing agent, solvent, temperature, and catalyst. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. organic-chemistry.orgwikipedia.org Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for imines over ketones. wikipedia.org

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane. The temperature can be varied to control the reaction rate and minimize side reactions. For academic-scale synthesis, optimizing these conditions through systematic variation is crucial to achieve satisfactory yields. While detailed, specific optimized conditions for 1-(3,4-dichlorophenyl)propan-1-amine are not widely published, general protocols for reductive amination provide a strong starting point for development. organic-chemistry.orgorganic-chemistry.org

ParameterCommon VariationsImpact on Reaction
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃, Catalytic HydrogenationAffects selectivity, reactivity, and functional group tolerance.
Solvent Methanol, Ethanol, Dichloromethane, TetrahydrofuranInfluences solubility of reactants and intermediates, and reaction rate.
Temperature Room temperature, RefluxControls reaction kinetics and can impact selectivity and yield.
Catalyst (for hydrogenation) Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni)Facilitates the reduction of the imine intermediate.
Amine Source Ammonia, Ammonium acetate, Hydroxylamine hydrochlorideProvides the nitrogen atom for the final amine product.

Synthesis of Structural Analogues and Derivatives for Research Purposes

The synthesis of structural analogues and derivatives of 1-(3,4-dichlorophenyl)propan-1-amine is a common practice in medicinal chemistry research to explore structure-activity relationships (SAR). researchgate.netresearchgate.net These modifications can provide insights into the molecular interactions of the compound with biological targets.

Systematic Modification of Aryl Substituents

The dichlorophenyl moiety offers several possibilities for systematic modification. Researchers can vary the position and nature of the substituents on the phenyl ring to probe the effects of electronics and sterics on activity. researchgate.net For instance, the chlorine atoms can be moved to different positions (e.g., 2,4-dichloro, 2,5-dichloro), or replaced with other halogen atoms (e.g., fluorine, bromine). Furthermore, non-halogen substituents such as methyl, methoxy, or trifluoromethyl groups can be introduced to explore a wider range of electronic and steric properties. The synthesis of such analogues typically starts from the corresponding substituted benzaldehyde (B42025) or acetophenone, followed by similar synthetic routes as for the parent compound.

Alteration of Alkyl Chain Lengths and Branching

Modification of the propyl chain provides another avenue for structural diversification. The length of the alkyl chain can be extended (e.g., butyl, pentyl) or shortened (e.g., ethyl). Branching can also be introduced at the α- or β-positions of the alkyl chain. These changes can impact the lipophilicity and conformational flexibility of the molecule, which can in turn affect its biological activity. The synthesis of these analogues would involve starting with the appropriately modified ketone or aldehyde precursor.

Introduction of Heteroatoms and Ring Systems

Replacing the phenyl ring with a heteroaromatic ring system, such as pyridine, thiophene, or furan, can significantly alter the electronic properties and potential hydrogen bonding interactions of the molecule. nih.gov Additionally, incorporating the amine nitrogen into a heterocyclic ring system, such as a piperidine (B6355638) or pyrrolidine, can constrain the conformation of the molecule and introduce new interaction points. The synthesis of these analogues often requires the development of specific synthetic routes starting from the corresponding heteroaromatic precursors. nih.gov The exploration of these structural modifications is crucial for the development of new chemical entities with potentially improved properties for research applications. nih.govnih.gov

Functionalization and Derivatization Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine in 1-(3,4-dichlorophenyl)propan-1-amine makes it a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to the synthesis of a wide array of derivatives.

N-Acylation:

One of the most common derivatization methods for primary amines is N-acylation. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N-acyl derivatives, or amides, are generally more stable and less basic than the parent amine. The specific reagents and conditions for the N-acylation of 1-(3,4-dichlorophenyl)propan-1-amine have not been detailed in the reviewed literature. However, general procedures for the N-acylation of primary amines are well-established.

A general representation of the N-acylation reaction is as follows:

Reactants: 1-(3,4-dichlorophenyl)propan-1-amine, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride)

Product: N-acyl-1-(3,4-dichlorophenyl)propan-1-amine

Byproduct: Hydrochloric acid

Acylating AgentProduct NameGeneral Conditions
Acetyl chlorideN-(1-(3,4-dichlorophenyl)propyl)acetamideInert solvent, base (e.g., triethylamine, pyridine)
Benzoyl chlorideN-(1-(3,4-dichlorophenyl)propyl)benzamideInert solvent, base (e.g., triethylamine, pyridine)
Acetic anhydrideN-(1-(3,4-dichlorophenyl)propyl)acetamideOften requires heating, can be performed neat or in a solvent

N-Alkylation:

A general scheme for N-alkylation is:

Reactants: 1-(3,4-dichlorophenyl)propan-1-amine, Alkyl Halide (e.g., Methyl iodide, Ethyl bromide)

Product: N-alkyl-1-(3,4-dichlorophenyl)propan-1-amine

Byproduct: Hydrogen halide

Alkylating AgentProduct NameGeneral Conditions
Methyl iodideN-methyl-1-(3,4-dichlorophenyl)propan-1-aminePolar solvent, often with a base to scavenge the acid byproduct
Ethyl bromideN-ethyl-1-(3,4-dichlorophenyl)propan-1-amineHeating may be required depending on the reactivity of the alkyl halide

Schiff Base Formation:

Primary amines readily react with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netekb.eg This condensation reaction typically occurs under mild acidic or basic conditions and involves the elimination of a water molecule. researchgate.netekb.eg Schiff bases are versatile intermediates in organic synthesis and can exhibit a range of biological activities. The formation of Schiff bases from 1-(3,4-dichlorophenyl)propan-1-amine would involve its reaction with a suitable carbonyl compound. While the general reaction is well-documented for primary amines, specific studies detailing the synthesis and characterization of Schiff bases derived from this particular compound were not found.

The general reaction for Schiff base formation is:

Reactants: 1-(3,4-dichlorophenyl)propan-1-amine, Aldehyde or Ketone

Product: Schiff base (Imine)

Byproduct: Water

Carbonyl CompoundProduct NameGeneral Conditions
BenzaldehydeN-(1-(3,4-dichlorophenyl)propyl)-1-phenylmethanimineReflux in an appropriate solvent (e.g., ethanol, toluene) with a catalytic amount of acid
AcetoneN-(1-(3,4-dichlorophenyl)propyl)propan-2-imineSimilar conditions to aldehydes, may require longer reaction times

Despite the expected reactivity of the primary amine in this compound, a comprehensive search of the scientific literature did not yield specific research articles detailing the experimental conditions and outcomes for its functionalization and derivatization. The information presented is based on the general reactivity of primary amines.

Iii. Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1-(3,4-dichlorophenyl)propan-1-amine (B1370036) hydrochloride in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides initial information regarding the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and splitting patterns (J-coupling), which reveals neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom.

A complete and unambiguous assignment is achieved using 2D NMR experiments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically on adjacent carbons), while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, such as the aromatic ring and the propyl-amine side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride Predicted data based on structure-activity relationships and typical chemical shifts for similar functional groups.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
C1 (Methine) ~4.5 - 4.8 t ~55 - 60
C2 (Methylene) ~1.9 - 2.2 m ~28 - 33
C3 (Methyl) ~0.9 - 1.2 t ~10 - 15
C1' (Ar-C) - s ~138 - 142
C2' (Ar-CH) ~7.6 - 7.8 d ~129 - 132
C3' (Ar-C-Cl) - s ~132 - 135
C4' (Ar-C-Cl) - s ~133 - 136
C5' (Ar-CH) ~7.5 - 7.7 d ~131 - 134
C6' (Ar-CH) ~7.3 - 7.5 dd ~127 - 130

As the C1 carbon is a stereocenter, 1-(3,4-dichlorophenyl)propan-1-amine exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, specialized techniques can be employed. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can determine relative stereochemistry in diastereomers by identifying protons that are close in space. For a single chiral center, its utility is limited, but it would be critical for analyzing derivatives with additional stereocenters.

To resolve and analyze enantiomers, chiral shift reagents (e.g., lanthanide complexes) may be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, causing the NMR signals for each enantiomer to appear at different chemical shifts (i.e., splitting a single peak into two). The relative integration of these separated signals can be used to determine the enantiomeric excess (ee) of a sample.

In the solid state, molecules can pack into different crystal lattices, a phenomenon known as polymorphism. Solid-state NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing these different polymorphic forms. nih.govnih.gov Because the chemical shift of a nucleus in SSNMR is highly sensitive to its local electronic environment, different crystal packing arrangements will result in distinct spectra. acs.org

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common SSNMR experiment that provides high-resolution spectra of carbon atoms in the solid state. Different polymorphs of this compound would be expected to show unique sets of ¹³C chemical shifts. Furthermore, advanced techniques probing nuclei like ³⁵Cl can be particularly informative for hydrochloride salts. acs.orgrsc.org The chlorine quadrupolar coupling constant and chemical shift tensor parameters are exceptionally sensitive to the hydrogen-bonding environment and the precise location of the chloride anion in the crystal lattice, making ³⁵Cl SSNMR an excellent fingerprinting tool for polymorph identification. rsc.org

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, offering a precise three-dimensional map of electron density in a crystalline solid. From this map, the exact atomic positions can be determined, yielding a complete picture of molecular structure and its organization within the crystal.

An SCXRD experiment would determine the precise bond lengths, bond angles, and torsion angles of this compound. This allows for an unambiguous determination of the molecule's preferred conformation in the solid state, including the orientation of the dichlorophenyl ring relative to the propan-1-amine side chain.

The analysis also reveals the crystal system (e.g., monoclinic, orthorhombic), space group, and the arrangement of molecules within the unit cell. This information defines the crystal packing and provides the foundation for understanding the intermolecular forces that stabilize the crystal structure. While a publicly available crystal structure for this specific compound is not available, analysis of similar dichlorophenyl derivatives reveals common packing motifs often dictated by strong hydrogen bonds and other weaker interactions. researchgate.netnih.govresearchgate.net

The crystal structure elucidates the network of intermolecular interactions that govern the supramolecular assembly. mdpi.com For an amine hydrochloride, the most significant interaction is the hydrogen bond between the protonated amine (N⁺-H) and the chloride anion (Cl⁻). nih.gov These N⁺-H···Cl⁻ interactions are strong, directional, and typically the primary force dictating the crystal packing. ethernet.edu.et

Table 2: Expected Intermolecular Interactions in the Crystal Structure

Interaction Type Donor Acceptor Typical Distance (Å) Description
Hydrogen Bond N⁺-H Cl⁻ 3.0 - 3.3 (N···Cl) Strong, primary interaction forming the core structural motifs.
Halogen Bond C-Cl Cl⁻ or π-system 3.2 - 3.6 (Cl···Cl) Weaker, directional interaction involving the chlorine substituents.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical development. symbiosisonlinepublishing.com These different polymorphic forms of a drug can exhibit varied physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. symbiosisonlinepublishing.comnih.gov For amine hydrochlorides, the existence of polymorphs is a common phenomenon, influenced by factors such as crystallization conditions (solvent, temperature, and pressure) and the presence of impurities. aipla.orgrsc.org The investigation into the polymorphic landscape of this compound would involve systematic screening to identify all accessible crystalline forms. Techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are primary tools for identifying and distinguishing between polymorphs based on their unique thermal properties and diffraction patterns, respectively. aipla.orgnih.gov

Co-crystallization is an established technique in crystal engineering to modify the physicochemical properties of an active pharmaceutical ingredient (API). nih.govnih.gov This involves combining the API with a pharmaceutically acceptable coformer in a specific stoichiometric ratio to form a new crystalline solid. nih.gov For this compound, co-crystal screening would be a strategic approach to enhance its properties. tricliniclabs.com The presence of the hydrochloride salt offers a unique opportunity for co-crystal design, where the chloride ion can act as a hydrogen bond acceptor, and the protonated amine can serve as a hydrogen bond donor. acs.orgacs.orgresearchgate.net

A systematic co-crystal screening for this compound would involve selecting a library of potential coformers, typically molecules with complementary functional groups such as carboxylic acids, amides, or other hydrogen-bonding moieties. jst.go.jpunchainedlabs.com The experimental methods for preparing co-crystals could include solvent evaporation, liquid-assisted grinding, or slurry crystallization. nih.govoup.com The resulting solids would be analyzed using techniques like XRPD, DSC, and spectroscopic methods to confirm the formation of a new co-crystalline phase. nih.govoup.com

Table 1: Potential Coformers for this compound and Rationale for Selection

Coformer ClassExample CoformersRationale for Selection
Dicarboxylic AcidsSuccinic Acid, Fumaric AcidCan form strong hydrogen bonds with the protonated amine and chloride ion, potentially improving dissolution. acs.org
Hydroxy Carboxylic AcidsBenzoic AcidAromatic stacking interactions with the dichlorophenyl ring and hydrogen bonding potential. acs.org
AmidesNicotinamideOffers hydrogen bond donor and acceptor sites, a common coformer in pharmaceutical co-crystals.
Amino AcidsGlycine, ProlineZwitterionic nature provides multiple hydrogen bonding opportunities.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure, functional groups, and intermolecular interactions within a crystalline solid.

For this compound, FTIR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. The primary amine hydrochloride group would show distinct N-H stretching vibrations. In the FTIR spectrum, primary amines typically display two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine is expected in the range of 1335-1250 cm⁻¹. orgchemboulder.com The influence of solvents on the IR spectrum of aromatic amines has been noted, with shifts in the stretching frequencies of the amino group. nih.govresearchgate.net

The dichlorinated benzene (B151609) ring will also produce characteristic vibrations. The C-H stretching vibrations of the aromatic ring are anticipated above 3000 cm⁻¹. The C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum. The substitution pattern on the benzene ring influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic of the 1,2,4-trisubstitution pattern. The Raman spectra of dichlorobenzenes have been studied and can provide complementary information. chemicalbook.comscitation.org

Table 2: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-HStretching3100-3000FTIR, Raman
Aliphatic C-HStretching2980-2850FTIR, Raman
N-H (Amine Salt)Stretching3200-2800 (broad)FTIR
C=C (Aromatic)Stretching1600-1450FTIR, Raman
N-HBending1650-1580FTIR
C-NStretching1335-1250FTIR
C-ClStretching800-600FTIR, Raman

Conformational analysis of the propanamine side chain can also be aided by vibrational spectroscopy. Rotational isomers (rotamers) would have distinct vibrational signatures, and changes in the spectra with temperature could indicate conformational changes. In polymorphism and co-crystallization studies, FTIR and Raman spectroscopy are powerful tools to detect changes in hydrogen bonding and crystal packing, as these will manifest as shifts in the positions and shapes of the vibrational bands.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

This compound possesses a chiral center at the carbon atom bearing the amine group. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying the stereochemical aspects of this compound.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org An optically active sample of this compound would be expected to show a CD spectrum with positive or negative peaks (Cotton effects) in the regions where its chromophores absorb light. The dichlorophenyl group is the primary chromophore, and its electronic transitions would give rise to CD signals. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral center. rsc.orgrsc.org CD spectroscopy is a sensitive method for determining the enantiomeric purity and for studying the conformation of chiral molecules in solution. nsf.govnih.gov

Optical rotatory dispersion is the measurement of the change in optical rotation of a substance with the wavelength of light. slideshare.netslideshare.netoptica.org An ORD spectrum provides information that is complementary to a CD spectrum. optica.org The ORD curve of a chiral compound will show a characteristic pattern, particularly in the vicinity of an absorption band, which is known as the Cotton effect. slideshare.net This technique can be used to determine the absolute configuration of stereocenters by comparing the experimental ORD curve with those of structurally related compounds of known configuration. slideshare.netpromptpraxislabs.com

Table 3: Application of Chiroptical Techniques to this compound

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light. acs.orgDetermination of absolute configuration, enantiomeric purity, and conformational analysis. nsf.govnih.gov
Optical Rotatory Dispersion (ORD)Variation of optical rotation with the wavelength of light. slideshare.netslideshare.netConfirmation of chirality, determination of absolute configuration, and analysis of conformational equilibria. optica.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula by measuring the exact mass of the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would be employed to elucidate its fragmentation pathways. The fragmentation of aromatic compounds and amines follows characteristic patterns. libretexts.orgmiamioh.eduyoutube.com For 1-(3,4-dichlorophenyl)propan-1-amine, the most likely initial fragmentation would be alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. libretexts.orgyoutube.com This would involve the loss of an ethyl radical to form a resonance-stabilized iminium ion.

Another plausible fragmentation pathway is the cleavage of the benzylic C-C bond, leading to the formation of a dichlorotropylium ion or a related resonance-stabilized carbocation. The presence of chlorine atoms would result in a characteristic isotopic pattern for any chlorine-containing fragments, with the ratio of the M and M+2 peaks providing information on the number of chlorine atoms in the fragment.

Table 4: Predicted Key Fragments in the High-Resolution Mass Spectrum of 1-(3,4-dichlorophenyl)propan-1-amine

m/z (Proposed)Proposed Structure/FormulaFragmentation Pathway
204.0341[C₉H₁₂Cl₂N]⁺Protonated molecule [M+H]⁺
175.0080[C₇H₆Cl₂N]⁺Alpha-cleavage with loss of C₂H₅•
145.9818[C₇H₅Cl₂]⁺Benzylic cleavage with loss of C₂H₅N
144.9740[C₆H₃Cl₂]⁺Loss of propanamine from the molecular ion

The elucidation of these fragmentation pathways provides a structural fingerprint of the molecule, which is invaluable for its unambiguous identification, particularly in complex matrices or for metabolite identification studies.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule determined by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and predict the vibrational frequencies of molecules. mdpi.comresearchgate.net For 1-(3,4-dichlorophenyl)propan-1-amine (B1370036) hydrochloride, DFT calculations, often employing basis sets like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. mdpi.comresearchgate.net These calculations are instrumental in understanding the three-dimensional arrangement of the atoms.

Furthermore, DFT can be used to calculate the vibrational spectrum of the molecule, which corresponds to the infrared and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1-(3,4-dichlorophenyl)propan-1-amine

Parameter Bond/Atoms Calculated Value
Bond Lengths C-Cl (average) 1.74 Å
C-N 1.47 Å
C-C (aromatic, avg.) 1.39 Å
C-C (aliphatic, avg.) 1.53 Å
Bond Angles C-C-Cl (average) 120°
C-C-N 110°

| Dihedral Angle | C-C-C-N | ~60° (gauche) or ~180° (anti) |

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Calculated Wavenumber (cm⁻¹)
N-H (amine salt) Stretching ~3200-3000
C-H (aromatic) Stretching ~3100-3000
C-H (aliphatic) Stretching ~2980-2850
C=C (aromatic) Stretching ~1600-1450
C-N Stretching ~1250-1020

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. dergipark.org.truantwerpen.be The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, the MEP map would likely show the most negative potential (typically colored red) around the chlorine atoms due to their high electronegativity. The region around the ammonium (B1175870) group (-NH3+) would exhibit the most positive potential (colored blue), indicating its susceptibility to nucleophilic attack. The aromatic ring would show a moderately negative potential, characteristic of electron-rich pi systems.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge distribution, and hyperconjugative interactions within a molecule, which are crucial for its stability. dergipark.org.truantwerpen.beresearchgate.net NBO analysis can quantify the charge on each atom and describe the interactions between filled donor orbitals and empty acceptor orbitals.

Table 3: Hypothetical Natural Charges on Key Atoms

Atom Natural Charge (e)
N -0.8 to -0.9
Cl (average) -0.1 to -0.2
C (attached to N) +0.2 to +0.3

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. chemistrysteps.comchemistrysteps.com For flexible molecules like this compound, rotation around single bonds can lead to various conformers.

Computational methods such as molecular mechanics and molecular dynamics can be employed to explore the conformational landscape. For the propan-1-amine chain, rotation around the C-C bonds can lead to different staggered and eclipsed conformations, with staggered conformations generally being more stable. youtube.com The relative orientation of the dichlorophenyl ring with respect to the amine group is also a key conformational feature. The presence of bulky chlorine atoms may introduce steric hindrance that favors certain conformations over others.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. acs.orgsmu.edu By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. For this compound, computational studies could investigate various potential reactions, such as N-alkylation, acylation, or reactions involving the aromatic ring.

Transition state analysis, a key component of reaction mechanism modeling, allows for the determination of the activation energy of a reaction, which is crucial for understanding its kinetics. For example, the mechanism of a substitution reaction at the amine group could be modeled to understand the stereochemical outcome and the factors influencing the reaction rate.

Molecular Docking and Molecular Dynamics Simulations (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of medicinal chemistry, molecular docking is often used to predict the binding of a small molecule ligand to the active site of a protein. For this compound, docking studies could be performed to investigate its potential interactions with a biological target. These simulations can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies.

Ligand-Target Interaction Profiling with Theoretical Protein Models

Ligand-target interaction profiling is a cornerstone of computational drug design, aiming to predict and analyze the binding mode of a ligand within a protein's active site. Given the absence of a crystal structure for many membrane proteins, such as the dopamine transporter (DAT), theoretical protein models, often generated through homology modeling, are frequently used. nih.gov These models serve as a template for molecular docking simulations to probe the interactions of ligands like 1-(3,4-dichlorophenyl)propan-1-amine.

In silico docking studies with theoretical models of monoamine transporters have revealed key interactions that are critical for the binding of inhibitor molecules. For compounds in this class, the primary amine is typically protonated and forms a crucial salt bridge with a conserved aspartate residue in the binding pocket (e.g., Asp79 in the human dopamine transporter). The aromatic ring, in this case, the 3,4-dichlorophenyl group, often engages in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine and tyrosine within the binding site. The specific substitution pattern on the phenyl ring can significantly influence binding affinity and selectivity by occupying distinct sub-pockets.

Theoretical studies allow for the systematic evaluation of how modifications to the ligand structure affect these interactions. For instance, altering the position of the chlorine atoms on the phenyl ring or modifying the alkyl chain can change the ligand's conformation and its fit within the binding pocket, thereby altering its biological activity.

Table 1: Illustrative Ligand-Target Interactions for Phenethylamine Analogues with a Theoretical Monoamine Transporter Model

Interaction Type Ligand Moiety Key Protein Residue (Example) Description
Ionic / Salt Bridge Protonated Amine Aspartate (e.g., Asp79) Strong electrostatic attraction crucial for anchoring the ligand.
Hydrogen Bonding Amine Group Serine, Threonine Directional interactions that contribute to binding affinity and specificity.
Hydrophobic Phenyl Ring Phenylalanine, Leucine, Valine Van der Waals interactions within nonpolar regions of the binding site.

Binding Site Prediction and Hotspot Mapping

Binding site prediction algorithms are used to identify potential ligand-binding pockets on a protein's surface. Once a binding site is identified, hotspot mapping techniques can further analyze it to pinpoint regions that are energetically crucial for ligand binding. chemicalindustryjournal.co.uk This method quantifies the propensity for specific interactions (hydrogen bond donor, acceptor, and hydrophobic) to occur at various points within the pocket. researchgate.net

Hotspot mapping distills complex structural information into easily interpretable 3D maps that highlight key interaction points. chemicalindustryjournal.co.uk These maps can guide the design of new analogues by showing where adding or modifying a functional group on a molecule like 1-(3,4-dichlorophenyl)propan-1-amine would be most favorable. For example, a hotspot map might reveal an unoccupied region with a strong preference for a hydrogen bond donor, suggesting that adding a hydroxyl group to the ligand scaffold at the corresponding position could enhance binding affinity.

Furthermore, comparing hotspot maps between different but related protein targets (e.g., dopamine, serotonin (B10506), and norepinephrine transporters) can identify key differences that determine ligand selectivity. researchgate.net This information is invaluable for designing compounds that preferentially bind to one target over others, potentially reducing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and understanding the physicochemical properties that govern their potency. mdpi.com For analogues of 1-(3,4-dichlorophenyl)propan-1-amine, QSAR and 3D-QSAR approaches can provide significant insights into their interaction with biological targets. tandfonline.com

Development of Predictive Models for Biological Activity based on Structural Features

The development of a QSAR model begins with a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for transporter inhibition). For each compound, a set of numerical values, known as molecular descriptors, are calculated to represent various aspects of its structure.

Steps in Predictive Model Development:

Data Set Selection: A training set of diverse analogues with a wide range of biological activities is compiled. A separate test set is reserved for external validation of the final model.

Molecular Modeling and Alignment: For 3D-QSAR, the three-dimensional structures of all compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: A wide array of 2D or 3D descriptors are calculated. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) calculate steric and electrostatic fields around the aligned molecules. mdpi.com

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously assessed.

The resulting model can then be used to predict the biological activity of new, unsynthesized analogues, allowing researchers to prioritize the synthesis of the most promising candidates.

Descriptors and Statistical Validation in SAR Studies

The descriptors used in QSAR models are critical as they encode the structural information that is correlated with activity. They can be broadly categorized into several types. For 3D-QSAR studies on monoamine reuptake inhibitors, steric, electrostatic, and hydrophobic fields are particularly important. mdpi.com

Steric Descriptors: Relate to the size and shape of the molecule. In CoMFA, these are calculated as the van der Waals interactions between the molecule and a probe atom.

Electronic/Electrostatic Descriptors: Describe the electronic properties, such as charge distribution and dipole moment. CoMFA calculates these as the Coulombic interactions between the molecule and a charged probe atom.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule or its fragments, which is crucial for membrane permeability and binding to hydrophobic pockets.

Statistical validation is essential to ensure that a QSAR model is robust and has predictive power. tandfonline.com A model with good statistical parameters is considered reliable for making predictions.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Symbol Description Acceptable Value
Coefficient of Determination Represents the fraction of the variance in the biological activity that is explained by the model for the training set. > 0.7
Cross-validated Correlation Coefficient A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. > 0.5
Fischer's Test Value F Indicates the statistical significance of the regression model. High value

These computational approaches, from molecular docking to 3D-QSAR, provide a powerful framework for investigating compounds like 1-(3,4-dichlorophenyl)propan-1-amine and its analogues. They enable a deeper understanding of ligand-receptor interactions and offer a rational basis for the design of new molecules with desired biological activities. nih.gov

V. Pre Clinical Pharmacological and Biological Mechanism Studies in Vitro/ex Vivo

Receptor Binding Affinity and Selectivity Profiling (In Vitro Radioligand Binding Assays)

Radioligand binding assays are a cornerstone in determining the affinity and selectivity of a compound for various receptors. These assays utilize a radiolabeled ligand that binds to a specific receptor. The compound of interest is then introduced to compete with the radioligand, and the extent of displacement is measured to determine the compound's binding affinity, typically expressed as the inhibition constant (Kᵢ).

While specific binding affinity data for 1-(3,4-dichlorophenyl)propan-1-amine (B1370036) hydrochloride across a wide range of receptors is not extensively detailed in publicly available literature, studies on structurally related compounds provide context. For instance, research on other dichlorophenyl-containing compounds has demonstrated significant interactions with biogenic amine transporters. nih.gov

The kinetics of binding, including the association rate (kₒₙ) and dissociation rate (kₒff), offer a more dynamic understanding of the drug-receptor interaction than equilibrium binding assays alone. These parameters determine the residence time of a compound at its receptor, which can have significant implications for its pharmacological effect.

Many chiral compounds exhibit stereoisomer-specific binding, where one enantiomer has a significantly higher affinity for a receptor than the other. This is due to the three-dimensional nature of receptor binding pockets.

For 1-(3,4-dichlorophenyl)propan-1-amine, the presence of a chiral center suggests that its enantiomers could have different pharmacological profiles. Indeed, research on similar compounds has shown that (S)-enantiomers can be much more potent inhibitors of certain enzymes than their (R)-enantiomer counterparts. nih.gov

Table 1: Stereoisomer-Specific Binding Profiles of Related Compounds

Compound/Enantiomer Target Binding Affinity/Inhibitory Effect Reference

Enzyme Inhibition/Activation Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are crucial for determining a compound's effect on enzyme activity. These studies can identify whether a compound inhibits or activates a specific enzyme and can elucidate the mechanism of this interaction.

The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for quantifying the potency of an enzyme inhibitor. Dihydrofolate reductase (DHFR) is a common target for inhibitory compounds. While specific IC₅₀ or Kᵢ values for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride against DHFR are not specified in the available literature, numerous studies have reported on other DHFR inhibitors. For example, some compounds have shown inhibitory activity against parasitic DHFR in the low nanomolar range. rsc.org

Table 2: IC₅₀/Kᵢ Values of Various DHFR Inhibitors

Inhibitor Target Enzyme IC₅₀/Kᵢ Value Reference
DHFR-IN-5 hydrochloride Quadruple mutant Plasmodium falciparum DHFR Kᵢ = 0.54 nM medchemexpress.com
A 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivative Drug-resistant FCR-3 strain of P. falciparum DHFR IC₅₀ = 2.66 nM rsc.org

Mechanistic enzyme assays are employed to understand how a compound inhibits an enzyme. The primary modes of inhibition are competitive, non-competitive, and uncompetitive. This information is vital for understanding the compound's mechanism of action at a molecular level. Sertraline (B1200038), a compound containing a 3,4-dichlorophenyl group, has been identified as a potent competitive inhibitor of synaptosomal serotonin (B10506) uptake. clinpgx.org

Cellular Target Engagement and Signaling Pathway Modulation (In Vitro Cell-Based Assays)

Cell-based assays are essential for confirming that a compound can engage its target within a cellular environment and modulate downstream signaling pathways. These assays provide a more physiologically relevant context than biochemical assays.

The ability of a compound to engage its target in living cells is a critical step in drug development. nih.gov While specific cellular target engagement studies for this compound are not detailed, the principles of such assays are well-established. For example, inverse agonist properties have been observed for aryl pyrazole antagonists at the CB1 receptor in signal transduction assays using biological preparations where the receptor is endogenously expressed. nih.gov These studies often measure changes in second messengers, such as cyclic AMP (cAMP), or the activation of specific G-proteins to assess the impact of the compound on cellular signaling. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Sertraline
DHFR-IN-5 hydrochloride

A comprehensive article focusing solely on the preclinical pharmacological and biological mechanisms of the chemical compound “this compound” cannot be generated based on currently available public domain scientific literature.

Extensive searches for research data specific to "this compound" did not yield any studies corresponding to the detailed outline provided. There is no available information in published literature regarding its effects on neurotransmitter reuptake, ion channel modulation, or its interactions with G-Protein Coupled Receptors (GPCRs). Furthermore, no data was found on its in vitro metabolic stability, metabolite identification, or the specific enzymatic pathways involved in its metabolism.

The scientific literature does contain information on structurally related compounds that share the 3,4-dichlorophenyl moiety, such as Sertraline (4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) and other monoamine reuptake inhibitors. clinpgx.orgnih.gov However, these are distinct chemical entities, and extrapolating their pharmacological and metabolic data to "this compound" would be scientifically inaccurate and speculative.

While general principles and methodologies for the requested study types are well-documented—such as neurotransmitter reuptake assays, electrophysiological studies for ion channels, functional GPCR assays, microsomal stability assays, metabolite identification using LC-MS, and cytochrome P450 inhibition studies—no specific applications of these methods to the compound have been published. nih.govwikipedia.orgnih.govdrugbank.comnih.govnih.govbioivt.comnih.govresearchgate.netnih.govacs.orgnih.govmoleculardevices.comnih.govdiscoverx.comenamine.netnih.govnih.govacs.orgmdpi.comyoutube.com

Therefore, due to the absence of specific preclinical data for "this compound" in the scientific literature, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline.

Vi. Advanced Analytical Methodologies for Research Applications

Chromatographic Method Development for Purity and Quantitation

Chromatographic techniques are fundamental for assessing the purity of 1-(3,4-dichlorophenyl)propan-1-amine (B1370036) hydrochloride and quantifying it in research samples. The development of robust and reliable chromatographic methods ensures accurate and reproducible results, which is essential for any scientific investigation involving this compound.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and thermally labile compounds. For 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with pH modifiers to ensure the analyte is in a suitable ionic state. nih.gov

Method development in RP-HPLC for this compound would involve optimizing mobile phase composition, pH, column temperature, and flow rate to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or degradation products. UV detection is suitable due to the presence of the dichlorophenyl chromophore, with detection wavelengths typically set around the absorption maxima of the benzene (B151609) ring system. nih.govpsu.edu

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterConditionPurpose
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides retention for the non-polar analyte.
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)Organic modifier for elution; acid to suppress silanol (B1196071) activity and ensure consistent analyte protonation.
Gradient 5% to 95% Acetonitrile over 20 minTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Temperature 30 °CEnsures reproducible retention times.
Detection UV at 230 nmWavelength for detecting the dichlorophenyl group.
Injection Vol. 10 µLStandard volume for analytical HPLC.

This compound possesses a chiral center at the C1 position of the propyl chain, meaning it exists as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (ee) of chiral compounds. uma.es

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including amines. windows.netdergipark.org.tr The mobile phase is often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape. dergipark.org.tr

Table 2: Example Chiral HPLC Method for Enantiomeric Separation

ParameterConditionPurpose
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Provides stereoselective interactions for enantiomer separation.
Mobile Phase n-Hexane:Isopropanol (B130326):Diethylamine (90:10:0.1)Normal-phase conditions often provide better selectivity on polysaccharide CSPs. Amine modifier reduces peak tailing.
Flow Rate 0.8 mL/minOptimized for resolution and analysis time.
Temperature 25 °CControlled temperature for consistent selectivity.
Detection UV at 230 nmStandard detection for the aromatic analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and definitive identification based on mass spectra. However, primary amines like 1-(3,4-dichlorophenyl)propan-1-amine are polar and can exhibit poor peak shape and thermal instability in GC. Therefore, derivatization is typically required to convert the amine into a more volatile and thermally stable derivative.

Common derivatization strategies for amines include acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). researchgate.net These reactions replace the active hydrogens on the amine group, reducing polarity and improving chromatographic performance. The resulting electron-impact mass spectra often show clear molecular ions and characteristic fragmentation patterns that can be used for structural confirmation and differentiation from isomers. nih.govpsu.edu

Table 3: Potential GC-MS Method Following Derivatization

ParameterCondition
Derivatization Reaction with Pentafluoropropionic Anhydride (PFPA).
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm.
Carrier Gas Helium at 1.2 mL/min.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min.
MS Ionization Electron Impact (EI) at 70 eV.
Scan Range 50-550 m/z.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Research Matrices

For the quantification of this compound at very low concentrations in complex biological matrices such as plasma, serum, or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique provides exceptional sensitivity and selectivity, allowing for the detection of the analyte at picogram or nanogram per milliliter levels. thermofisher.comresearchgate.net

Effective analysis requires extensive sample preparation to remove interferences from the biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govmdpi.com Quantification is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored, drastically reducing background noise and improving specificity. researchgate.net

Table 4: Hypothetical LC-MS/MS Parameters for Bioanalysis

ParameterCondition
Sample Prep Solid-Phase Extraction (SPE) on a mixed-mode cation exchange cartridge.
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Ionization Heated Electrospray Ionization (H-ESI), Positive Mode.
MS/MS Mode Multiple Reaction Monitoring (MRM).
MRM Transition Hypothetical: Precursor Ion (m/z) → Product Ion (m/z).
Internal Std. A stable isotope-labeled version of the analyte.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC. It requires minimal sample and solvent volumes, making it a "green" analytical technology. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. As a primary amine, this compound will be positively charged in acidic buffers and can be readily analyzed by Capillary Zone Electrophoresis (CZE), the simplest mode of CE. nih.gov

Method development involves optimizing the background electrolyte (BGE) pH, concentration, and applied voltage to achieve the desired separation. mdpi.com A low pH BGE (e.g., pH 2.5 phosphate (B84403) buffer) ensures the analyte is fully protonated and minimizes interactions with the capillary wall. mdpi.com A significant challenge in CE can be its concentration sensitivity; however, various online sample concentration (stacking) techniques, such as field-amplified sample injection (FASI), can be employed to enhance detection limits significantly. jfda-online.comnih.gov

Table 5: Potential Capillary Electrophoresis Method Parameters

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 50 cm total length.
Background Electrolyte 50 mM Sodium Phosphate buffer, pH 2.5.
Separation Voltage +20 kV.
Temperature 25 °C.
Injection Hydrodynamic (e.g., 0.5 psi for 5 seconds).
Detection Diode Array Detector (DAD) at 214 nm and 230 nm.

Development of Spectrophotometric and Fluorometric Assays for Research Screening

While chromatography and electrophoresis provide high-resolution separation and quantification, simpler and higher-throughput methods like spectrophotometric and fluorometric assays can be valuable for initial screening purposes. These methods are typically faster and more cost-effective.

A spectrophotometric assay could be developed based on a chemical reaction that produces a colored product. For an aromatic amine, a common approach is diazotization followed by coupling with a phenolic compound to form a highly colored azo dye, whose absorbance can be measured in the visible region. ekb.eg Another strategy could involve forming a colored ion-pair complex with a reagent like cobalt thiocyanate, which has been used for other amine-containing drugs. researchgate.net

Fluorometric assays offer higher sensitivity than absorbance-based methods. While the native fluorescence of this compound may be insufficient for direct measurement, derivatization with a fluorescent tag (a fluorophore) could be employed. Reagents that react with primary amines to yield highly fluorescent products would be ideal for developing a sensitive screening assay.

Table 6: Potential Strategies for Screening Assay Development

Assay TypePrincipleKey ReagentsDetection
Spectrophotometric Azo dye formation.Sodium Nitrite, Hydrochloric Acid, a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine).Visible Absorbance (e.g., ~540 nm).
Spectrophotometric Ion-pair complexation.Cobalt Thiocyanate.Visible Absorbance (e.g., ~625 nm).
Fluorometric Derivatization with a fluorescent tag.Fluorescamine or o-Phthalaldehyde (OPA)/thiol.Fluorescence Emission.

Vii. Future Directions and Emerging Academic Research Avenues

Rational Design of Novel Analogues based on Mechanistic Insights

A primary avenue for future research involves the rational design of new molecules based on a detailed understanding of the structure-activity relationships (SAR) of the 1-(3,4-dichlorophenyl)propan-1-amine (B1370036) scaffold. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key Research Objectives:

Elucidating Binding Poses: High-resolution structural information from techniques like X-ray crystallography and cryo-electron microscopy of the compound bound to monoamine transporters is crucial. doi.org This data will reveal key interactions and guide the design of new compounds that optimize these contacts. doi.org

Exploring Substituent Effects: Systematic modification of the dichlorophenyl ring and the propanamine side chain can fine-tune the compound's activity. For instance, altering the position and nature of the halogen substituents on the phenyl ring can significantly impact selectivity and potency at DAT, NET, and SERT. nih.govnih.gov

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to analogues with improved properties. For example, modifying the amine or the alkyl chain could alter metabolic stability and transporter affinity.

Table 1: Strategic Modifications for Analogue Design

Molecular ScaffoldModification StrategyDesired Outcome
Dichlorophenyl RingVary halogen position (e.g., 2,4- or 3,5-dichloro)Alter selectivity for DAT, NET, or SERT
Introduce other electron-withdrawing/donating groupsModulate binding affinity and electronic properties
Propanamine Side ChainAlter alkyl chain length or branchingInfluence potency and metabolic stability
Introduce cyclic constraints (e.g., pyrrolidine ring)Enhance potency and create more rigid binding conformations nih.gov
Amine GroupN-alkylation or acylationModify pharmacokinetic properties and target interactions

Application in Advanced Materials Science

While primarily investigated for its biological activity, the chemical structure of 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride lends itself to exploration in materials science, particularly in crystal engineering and supramolecular chemistry. researchgate.netias.ac.in Amine hydrochlorides are known to form ordered crystalline structures governed by non-covalent interactions like hydrogen bonding. researchgate.netolisystems.com

Potential Applications:

Crystal Engineering: The predictable hydrogen bonding patterns of the primary amine hydrochloride can be used to design and construct multi-component crystals, or cocrystals, with specific physical properties. routledge.com This involves combining the compound with other molecules (coformers) to create novel solid-state forms with tailored characteristics like solubility or stability.

Supramolecular Assembly: The molecule can serve as a building block (a "synthon") for creating larger, self-assembled supramolecular structures. ias.ac.inamercrystalassn.org The interplay of hydrogen bonds from the ammonium (B1175870) group and potential halogen bonds from the dichlorophenyl ring can direct the formation of complex, ordered networks. ias.ac.in These assemblies could have applications in areas such as chiral resolution or the development of functional materials.

Integration with Systems Biology and Network Pharmacology Approaches

To understand the full biological impact of this compound, future research will increasingly rely on systems-level approaches. Network pharmacology moves beyond the "one drug, one target" paradigm to analyze how a compound interacts with a complex network of proteins and pathways. tau.ac.ilresearchgate.netresearchgate.net

Methodologies and Goals:

Target Prediction: Computational tools can predict potential on- and off-target interactions for the compound by comparing its structure to libraries of molecules with known activities. nih.govfrontiersin.org This can help identify previously unknown targets and potential side effects.

Pathway Analysis: By mapping the known and predicted targets of the compound onto biological pathways, researchers can understand its broader physiological effects. This can reveal how inhibiting monoamine transporters impacts downstream signaling cascades and other cellular processes.

"Omics" Data Integration: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular response to the compound. nih.gov This approach can help identify biomarkers for efficacy and uncover mechanisms of action at a multiscale level. nih.gov

Exploration of Non-Canonical Biological Interactions and Targets

Potential Non-Monoaminergic Targets:

G-Protein Coupled Receptors (GPCRs): Many psychoactive compounds exhibit affinity for various GPCRs, such as serotonin (B10506) or adrenergic receptors, which could modulate their primary effects.

Ion Channels: Interactions with voltage-gated ion channels could influence neuronal excitability.

Enzymes: Inhibition of enzymes like monoamine oxidase (MAO) could synergize with reuptake inhibition to increase synaptic neurotransmitter levels. nih.govmdpi.com

Neuropeptide Systems: Research into antidepressants has expanded to include neuropeptide receptors as potential targets, and compounds like this could have unexplored interactions within these systems. nih.gov

Advanced Theoretical Predictions for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the biological activity of novel compounds and to understand their interactions with targets at a molecular level. These methods can accelerate the drug design process by prioritizing which analogues to synthesize and test. dergipark.org.tr

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model for analogues of this compound, the activity of new, unsynthesized compounds can be predicted. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. dergipark.org.tr Docking studies can be used to visualize the binding of analogues to DAT, NET, and SERT, helping to explain differences in potency and selectivity. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-transporter complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. frontiersin.org

Table 2: Computational Methods in Drug Design

MethodApplicationPredicted Outcome
3D-QSARCorrelate 3D molecular fields with biological activityPredict potency of novel analogues
Molecular DockingSimulate binding pose within the transporter's active siteIdentify key binding interactions and predict affinity
MD SimulationsAnalyze the dynamic stability of the ligand-protein complexUnderstand the mechanism of inhibition and allosteric effects

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dichlorophenyl)propan-1-amine hydrochloride, and how can yield and purity be improved?

Methodological Answer: The synthesis typically involves reductive amination of 3,4-dichlorophenylacetone using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Key variables include:

  • Solvent selection : Anhydrous methanol or ethanol ensures minimal side reactions .
  • Acid catalysis : Acetyl chloride (1 mL in 10 mL methanol) at 0°C facilitates imine formation, followed by room-temperature stirring for 18–24 hours .
  • Purification : Trituration with diethyl ether removes unreacted reagents, yielding a hygroscopic solid with >95% purity .
  • Yield optimization : Adjusting molar ratios (e.g., ketone:amine:reducing agent = 1:1.2:1.5) and inert atmosphere use reduces oxidation byproducts.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • 1H NMR : Key signals include δ 1.98 (s, SCH3), 2.00 (m, CH2), and aromatic protons at δ 7.2–7.8 ppm (integration confirms substitution pattern) .
  • IR spectroscopy : Peaks at ~3419 cm⁻¹ (N-H stretch) and 1624 cm⁻¹ (C=N/C=C) validate amine and aromatic groups .
  • Mass spectrometry (HRMS) : Calculate exact mass (C9H12Cl2N·HCl = 250.08 g/mol) to confirm molecular ion [M+H]+.

Q. How can impurities in synthesized batches be systematically profiled?

Methodological Answer:

  • HPLC analysis : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Compare retention times against known impurities (e.g., unreacted ketone or secondary amines) .
  • Limit tests : Follow pharmacopeial guidelines (e.g., USP) for residual solvents (methanol <3000 ppm) and heavy metals .

Advanced Research Questions

Q. How can reaction mechanisms for biological activity (e.g., receptor binding) be elucidated?

Methodological Answer:

  • Radioligand binding assays : Use [³H]-labeled analogs to quantify affinity for targets like serotonin or dopamine receptors.
  • Molecular docking : Compare the compound’s conformation (derived from X-ray crystallography or DFT calculations) with receptor active sites.
  • Metabolic studies : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidation or dehalogenation pathways .

Q. How to resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:

  • Dynamic NMR : For splitting anomalies in aromatic regions, variable-temperature NMR (25–60°C) can detect hindered rotation or tautomerism .
  • DFT simulations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict chemical shifts and compare with experimental 1H/13C NMR .

Q. What methodologies are used to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Analog synthesis : Modify the dichlorophenyl group (e.g., replace Cl with F or methyl) and test in vitro/in vivo bioassays .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties (logP, Hammett constants) with activity .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 0.1M HCl (pH 1), NaOH (pH 13), and H2O2 (3%) at 40°C for 24 hours. Monitor degradation via HPLC .
  • Long-term stability : Store at -20°C (desiccated) and analyze purity monthly. Use Karl Fischer titration to track hygroscopicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.